molecular formula C15H10N2 B14289064 Benzonitrile, 4-[(4-aminophenyl)ethynyl]- CAS No. 119984-85-9

Benzonitrile, 4-[(4-aminophenyl)ethynyl]-

Cat. No.: B14289064
CAS No.: 119984-85-9
M. Wt: 218.25 g/mol
InChI Key: BGGCWCKETKXSFP-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[(4-aminophenyl)ethynyl]-: is an organic compound with the molecular formula C15H10N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 4-[(4-aminophenyl)ethynyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[(4-aminophenyl)ethynyl]- typically involves the coupling of 4-aminophenylacetylene with 4-bromobenzonitrile. This reaction is often carried out using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for Benzonitrile, 4-[(4-aminophenyl)ethynyl]- are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzonitrile, 4-[(4-aminophenyl)ethynyl]- can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Benzonitrile, 4-[(4-aminophenyl)ethynyl]- is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Industry: In the industrial sector, Benzonitrile, 4-[(4-aminophenyl)ethynyl]- can be used in the production of advanced materials, such as liquid crystals and polymers, due to its rigid and planar structure .

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[(4-aminophenyl)ethynyl]- is largely dependent on its interactions with molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ethynyl group can participate in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

    4-Aminobenzonitrile: Similar structure but lacks the ethynyl group.

    4-Ethynylbenzonitrile: Similar structure but lacks the amino group.

    4-(4-Aminophenyl)benzonitrile: Similar structure but lacks the ethynyl linkage.

Uniqueness: Benzonitrile, 4-[(4-aminophenyl)ethynyl]- is unique due to the presence of both the amino and ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research .

Properties

CAS No.

119984-85-9

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

4-[2-(4-aminophenyl)ethynyl]benzonitrile

InChI

InChI=1S/C15H10N2/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h3-10H,17H2

InChI Key

BGGCWCKETKXSFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C#N

Origin of Product

United States

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